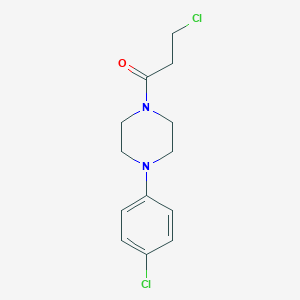
1,1-Dimethylpiperidin-1-ium-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylpiperidin-1-ium-4-one is an organic compound with the molecular formula C7H14NO. It is a quaternary ammonium compound, characterized by a piperidine ring with a ketone group at the fourth position and two methyl groups attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethylpiperidin-1-ium-4-one can be synthesized through the reaction of 1-methylpiperidin-4-one with methyl iodide. The reaction is typically carried out in acetone at 0°C, followed by stirring at room temperature for one hour . The reaction can be represented as follows:
1-methylpiperidin-4-one+methyl iodide→this compound iodide
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylpiperidin-1-ium-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1,1-dimethylpiperidin-1-ium-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Dimethylpiperidin-1-ium-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a template in the synthesis of macrocycles.
Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical research.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,1-dimethylpiperidin-1-ium-4-one involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity. The presence of the quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules, influencing their function and stability.
Comparación Con Compuestos Similares
1,1-Dimethylpiperidin-1-ium-4-one can be compared with other similar compounds, such as:
1-Methylpiperidin-4-one: Lacks the additional methyl group on the nitrogen atom, resulting in different reactivity and properties.
4-(Diphenylmethylene)-1,1-dimethylpiperidin-1-ium: Contains a diphenylmethylene group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
131703-79-2 |
|---|---|
Fórmula molecular |
C7H14NO+ |
Peso molecular |
128.19 g/mol |
Nombre IUPAC |
1,1-dimethylpiperidin-1-ium-4-one |
InChI |
InChI=1S/C7H14NO/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3/q+1 |
Clave InChI |
XFTOTHNHXWGHQR-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCC(=O)CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1h-Pyrazolo[3,4-b]pyridine-5-carboxylic acid,4-(3-chlorophenyl)-1-ethyl-4,7-dihydro-6-methyl-,ethyl ester](/img/structure/B8514977.png)

![tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B8514985.png)

![Ethyl 7-ethyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8514997.png)







